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For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-N-hydroxy-
propanamide-15N,d3, an isotopically labeled organic compound. This molecule is the

deuterium and 15N labeled version of 2-Amino-3-chloro-N-hydroxypropanamide. The unlabeled

compound is a key intermediate in the synthesis of the broad-spectrum antibiotic D-cycloserine.

[1][2] As a structural analog of the amino acid D-alanine, D-cycloserine inhibits bacterial cell

wall synthesis, making it a critical second-line treatment for tuberculosis.[3][4][5] The labeled

compound serves as a valuable tool in pharmacokinetic and metabolic studies of D-cycloserine

and related compounds.[6]

Chemical Structure and Properties
2.1. Chemical Structure

The chemical structure of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is depicted

below. It is a propanamide backbone substituted with an amino group, a chloro group, and a

15N-labeled hydroxyamino group, with deuterium atoms at specified positions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b586967?utm_src=pdf-interest
https://www.benchchem.com/product/b586967?utm_src=pdf-body
https://www.benchchem.com/product/b586967?utm_src=pdf-body
https://www.scbt.com/p/2-amino-3-chloro-n-hydroxy-propanamide-120854-55-9
https://chemicea.com/product/2-amino-3-chloro-n-hydroxy-propanamide
https://www.amerigoscientific.com/cycloserine-mechanism-clinical-applications-and-emerging-research.html
https://synapse.patsnap.com/article/what-is-the-mechanism-of-cycloserine
https://en.wikipedia.org/wiki/Cycloserine
http://file.medchemexpress.com/batch_PDF/HY-W778583/2-Amino-3-chloro-N-hydroxy-propanamide-15N-d3-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b586967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.2. Physicochemical Properties

A summary of the key physicochemical properties of the isotopically labeled compound and its

unlabeled counterpart is provided in the table below.

Property
2-Amino-3-chloro-N-
hydroxy-propanamide-
15N,d3

2-Amino-3-chloro-N-
hydroxypropanamide

CAS Number 1794713-69-1 120854-55-9

Molecular Formula C₃H₄D₃ClN¹⁵NO₂ C₃H₇ClN₂O₂

Molecular Weight 142.56 g/mol 138.55 g/mol [7][8]

Appearance Light Yellow Solid White to off-white solid[7]

Solubility No data available
Slightly soluble in DMSO

(when heated) and water[7]

Stability No data available
Hygroscopic and unstable in

solution[7]

Alternate Names Not applicable
2-Amino-3-chloro-

propionohydroxamic acid[1]

Biological Activity and Mechanism of Action
The biological significance of 2-Amino-3-chloro-N-hydroxy-propanamide lies in its role as a

precursor to D-cycloserine. D-cycloserine exerts its antibacterial effects by inhibiting the early

stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4]

The mechanism of action involves the competitive inhibition of two key enzymes:

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[3]

[4][9]

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-

alanyl-D-alanine dipeptide.[3][4][9]
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By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanyl-D-alanine dipeptides,

thereby preventing the formation of the pentapeptide cross-bridges necessary for a stable

peptidoglycan cell wall. This leads to the production of a defective cell wall and ultimately

results in bacterial cell lysis.

3.1. Quantitative Data: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase

and D-alanine:D-alanine Ligase by D-cycloserine.

Enzyme Organism Substrate K_m_ Inhibitor K_i_
Inhibition
Type

Alanine

Racemase

Escherichi

a coli W
D-alanine

0.46

mM[10][11]

D-

cycloserine

0.65

mM[10][11]

Competitiv

e

Alanine

Racemase

Escherichi

a coli W
L-alanine

0.97

mM[10][11]

L-

cycloserine

2.1 mM[10]

[11]

Competitiv

e

D-

alanine:D-

alanine

Ligase

Mycobacte

rium

tuberculosi

s

D-alanine

(Site 1)

0.075

mM[12]

D-

cycloserine
14 µM[12]

Competitiv

e

D-

alanine:D-

alanine

Ligase

Mycobacte

rium

tuberculosi

s

D-alanine

(Site 2)
3.6 mM[12]

D-

cycloserine
25 µM[12]

Competitiv

e

Experimental Protocols
4.1. Representative Synthesis of 2-Amino-3-chloro-N-hydroxypropanamide

Disclaimer: The following is a representative protocol based on the known chemistry of D-

cycloserine synthesis and has not been optimized. Researchers should adapt this protocol

based on their specific requirements and safety considerations.
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The synthesis of 2-Amino-3-chloro-N-hydroxypropanamide can be conceptualized as a multi-

step process starting from D-serine.

Synthesis Workflow of 2-Amino-3-chloro-N-hydroxypropanamide

Step 1: Esterification Step 2: Chlorination Step 3: Hydroxamic Acid Formation

D-Serine D-Serine Methyl Ester
Hydrochloride

Methanol, HCl
D-2-Amino-3-chloro-propionic acid

methyl ester hydrochloride
Thionyl Chloride 2-Amino-3-chloro-N-hydroxy-

propanamide
Hydroxylamine, Base

Click to download full resolution via product page

Caption: A representative three-step synthesis workflow for 2-Amino-3-chloro-N-

hydroxypropanamide.

Methodology:

Esterification of D-Serine: D-serine is esterified to its methyl ester hydrochloride. D-serine is

suspended in methanol and cooled. Thionyl chloride is added dropwise while maintaining a

low temperature. The reaction mixture is stirred until completion, and the solvent is removed

under reduced pressure to yield D-serine methyl ester hydrochloride.

Chlorination: The D-serine methyl ester hydrochloride is then chlorinated. The ester is

suspended in an appropriate solvent (e.g., chloroform) and reacted with a chlorinating agent

such as thionyl chloride or phosphorus pentachloride at a controlled temperature.[13] Upon

completion, the reaction is quenched, and the product, D-2-amino-3-chloropropionic acid

methyl ester hydrochloride, is isolated.

Hydroxamic Acid Formation: The final step is the formation of the hydroxamic acid. The

chlorinated ester is reacted with hydroxylamine hydrochloride in the presence of a base

(e.g., sodium methoxide in methanol). The reaction is monitored for completion, after which

the product, 2-Amino-3-chloro-N-hydroxypropanamide, is isolated and purified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b586967?utm_src=pdf-body-img
https://patents.google.com/patent/CN105198825A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.2. Representative Analytical Method: HPLC-UV

Disclaimer: The following is a representative protocol for the analysis of amino acid-like

compounds and has not been validated for 2-Amino-3-chloro-N-hydroxy-propanamide-
15N,d3. Method development and validation are required for accurate quantification.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

Sample Diluent: Mobile Phase A

Chromatographic Conditions:

Parameter Value

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient

0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min:

95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5%

B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 210 nm

Injection Volume 10 µL
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Sample Preparation:

Accurately weigh and dissolve the sample in the Sample Diluent to a known concentration.

Filter the sample through a 0.45 µm syringe filter before injection.

Signaling Pathway and Experimental Workflow
Diagrams
5.1. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism by which D-cycloserine, the active form of the

title compound's unlabeled analog, inhibits bacterial cell wall synthesis.
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Mechanism of D-Cycloserine Action

L-Alanine

Alanine Racemase
(Alr)

D-Alanine

D-alanine:D-alanine Ligase
(Ddl)

D-Alanyl-D-Alanine
Dipeptide

Peptidoglycan Synthesis

Bacterial Cell Wall
Formation
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D-Cycloserine
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Caption: D-Cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.
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Conclusion
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a crucial labeled intermediate for

synthesizing isotopically marked D-cycloserine. Its utility in research, particularly in

pharmacokinetic and metabolic studies, is significant for understanding the behavior of this

important antibiotic. This guide has provided a detailed overview of its chemical properties,

biological relevance, and representative experimental protocols. The provided diagrams and

data tables serve as a valuable resource for researchers and professionals in the field of drug

development. Further research to establish and validate specific analytical and synthetic

protocols for this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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